molecular formula C18H15ClN2O2S B3571849 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B3571849
M. Wt: 358.8 g/mol
InChI Key: OLQADCDUGGCZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole group, and an ethoxy group. The benzamide group consists of a benzene ring attached to an amide group. The thiazole group is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The ethoxy group is an ether functional group consisting of an oxygen atom connected to two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiazole groups are likely to contribute to the compound’s stability and reactivity. The ethoxy group may increase the compound’s solubility in organic solvents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide and thiazole groups could potentially undergo a variety of reactions .

Scientific Research Applications

These applications highlight the versatility of ZINC00847530, and ongoing research aims to uncover additional uses. Keep in mind that while these areas show promise, further studies are necessary to validate its effectiveness and safety in clinical settings . If you’d like more information or have any other requests, feel free to ask!

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical reagent. Further studies could also explore its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-2-23-16-9-8-13(10-14(16)19)17(22)21-18-20-15(11-24-18)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQADCDUGGCZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.